molecular formula C15H20N2O5S2 B4748987 N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine

Cat. No. B4748987
M. Wt: 372.5 g/mol
InChI Key: CCUWDCSMCZDWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical and molecular biology research. PMSF is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.

Mechanism of Action

PMSF inhibits serine proteases by reacting with the active site serine residue. The reaction produces a covalent bond between PMSF and the serine residue, which blocks the active site and prevents substrate binding. PMSF is a reversible inhibitor, which means that it can be removed from the active site by nucleophilic attack from water or other nucleophiles.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. PMSF has been shown to inhibit the production of reactive oxygen species in neutrophils, which are important mediators of inflammation. PMSF has also been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

PMSF is a potent and specific inhibitor of serine proteases, making it a valuable tool for biochemical and molecular biology research. PMSF is also relatively stable and easy to use, making it a popular choice for protease inhibition. However, PMSF can be toxic to cells at high concentrations, and its use should be carefully monitored. PMSF is also not effective against all proteases, and researchers should carefully consider the specificity of the protease they are studying before using PMSF.

Future Directions

There are many future directions for research on PMSF. One area of interest is the development of new and more specific protease inhibitors. Researchers are also interested in understanding the mechanism of action of PMSF and other protease inhibitors at a molecular level. Another area of interest is the development of new techniques for the analysis of proteases and their inhibitors, which could lead to new insights into the role of proteases in disease and drug development.

Scientific Research Applications

PMSF is commonly used in biochemical and molecular biology research as a serine protease inhibitor. It is used to inhibit proteases that may interfere with the analysis of proteins and enzymes. PMSF is also used to prevent proteolytic degradation of proteins during purification and analysis. PMSF is especially useful in the study of membrane proteins, which are often difficult to purify due to their hydrophobic nature.

properties

IUPAC Name

4-methylsulfanyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-23-10-8-13(15(19)20)16-24(21,22)12-6-4-11(5-7-12)17-9-2-3-14(17)18/h4-7,13,16H,2-3,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUWDCSMCZDWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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